molecular formula C10H16N5O13P3 B1436494 2'-Deoxyguanosine-5'-triphosphate CAS No. 2564-35-4

2'-Deoxyguanosine-5'-triphosphate

Cat. No. B1436494
CAS RN: 2564-35-4
M. Wt: 507.18 g/mol
InChI Key: HAAZLUGHYHWQIW-KVQBGUIXSA-N
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Description

2’-Deoxyguanosine-5’-triphosphate (dGTP) is a guanine nucleotide made of a guanine nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues . It is used by cells for the synthesis of DNA with the help of DNA polymerase .


Synthesis Analysis

The synthesis of dGTP involves the use of E. coli BL21 (DE3) cells harboring plasmids . The cells are cultivated at 37 °C in 1 L LB (Luria-Bertani) medium containing 50 mg/L kanamycin and 50 mg/L streptomycin .


Molecular Structure Analysis

The molecular formula of dGTP is C10H16N5O13P3 . It has an average mass of 507.181 Da and a monoisotopic mass of 506.995758 Da .


Chemical Reactions Analysis

dGTP is used in many molecular biology applications such as DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques . It is also used in vivo for the synthesis of DNA via DNA polymerases .


Physical And Chemical Properties Analysis

dGTP is a purine nucleoside triphosphate used in many molecular biology applications such as DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques . It has a molecular weight of 573.13 .

Scientific Research Applications

2’-Deoxyguanosine-5’-triphosphate (dGTP): Scientific Research Applications

Mechanism of Action

Target of Action

2’-Deoxyguanosine-5’-triphosphate primarily targets DNA polymerases and reverse transcriptases . It is a substrate for these enzymes and plays a crucial role in the synthesis of DNA . It is also known to interact with Nucleoside diphosphate kinase A and Anaerobic ribonucleoside-triphosphate reductase .

Mode of Action

2’-Deoxyguanosine-5’-triphosphate interacts with its targets by serving as a building block for DNA synthesis . It is incorporated into the growing DNA strand during replication, allowing the genetic information to be passed on to the next generation .

Biochemical Pathways

The primary biochemical pathway affected by 2’-Deoxyguanosine-5’-triphosphate is DNA synthesis . It is a critical component of the deoxyribonucleic acid synthesis pathway, where it is incorporated into the growing DNA strand by DNA polymerases . This process is essential for the replication of genetic material and cell division.

Pharmacokinetics

It is known that it is used by cells for dna synthesis

Result of Action

The primary result of the action of 2’-Deoxyguanosine-5’-triphosphate is the synthesis of DNA . By serving as a substrate for DNA polymerases, it enables the replication of genetic material, which is essential for cell division and the propagation of genetic information . It has also been found to disrupt nucleotide pools balance, induce replication stress, resulting in S-phase arrest and DNA damage .

Action Environment

The action of 2’-Deoxyguanosine-5’-triphosphate is influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the efficiency of DNA synthesis . .

Safety and Hazards

dGTP should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

dGTP is a crucial component in many molecular biology applications, and its future directions are likely to continue in this field. It is used in DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques .

properties

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZLUGHYHWQIW-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948499
Record name 2′-Deoxyguanosine 5′-triphosphate
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Molecular Weight

507.18 g/mol
Source PubChem
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Physical Description

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid
Record name Deoxyguanosine triphosphate
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Product Name

2'-Deoxyguanosine-5'-triphosphate

CAS RN

2564-35-4, 93919-41-6
Record name dGTP
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Record name Deoxyguanosine triphosphate
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Record name 2'-Deoxyguanosine-5'-Triphosphate
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Record name 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate)
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Record name Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt
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Record name DEOXYGUANOSINE TRIPHOSPHATE
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Record name dGTP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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